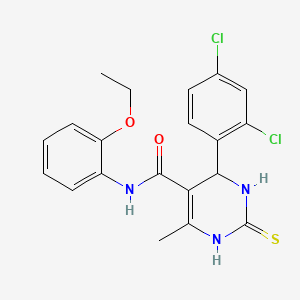![molecular formula C12H10N6OS B2919253 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2190365-68-3](/img/structure/B2919253.png)
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a triazole ring, an azetidine ring, and a benzothiadiazole moiety
Wirkmechanismus
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on its specific structure and functional groups.
Mode of Action
It’s known that triazole compounds often interact with their targets through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms can bind to the iron in the heme moiety of certain enzymes, and phenyl moieties can have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles . This suggests that the compound could have favorable ADME properties, contributing to its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Vorbereitungsmethoden
The synthesis of 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring is often formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the benzothiadiazole moiety through a series of condensation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole include:
5-(2H-azirin-2-yl)-1H-1,2,3-triazoles: These compounds share the triazole ring but differ in the azetidine and benzothiadiazole moieties.
5-amino-2H-1,2,3-triazol-4-yl derivatives: These compounds have similar triazole structures but differ in their functional groups and overall structure.
2-(2H-1,2,3-triazol-2-yl)benzoic acids: These compounds feature the triazole ring and benzene ring but lack the azetidine and benzothiadiazole components
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)16-20-15-10)17-6-9(7-17)18-13-3-4-14-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKBRZOYVJAZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2919170.png)
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919173.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919174.png)



![3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2919182.png)
![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)



![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)

